molecular formula C20H20NO4·ClO4 B600170 Californidine perchlorate CAS No. 17939-31-0

Californidine perchlorate

Cat. No.: B600170
CAS No.: 17939-31-0
M. Wt: 437.83
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

Californidine perchlorate can be synthesized through the reaction of californidine with perchloric acid. The reaction typically involves dissolving californidine in an appropriate solvent, such as methanol or ethanol, and then adding perchloric acid dropwise under controlled temperature conditions. The reaction mixture is then stirred for a specific period to ensure complete reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of industrial-grade solvents and reagents, along with advanced purification techniques such as crystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Californidine perchlorate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound .

Comparison with Similar Compounds

Californidine perchlorate can be compared with other similar compounds, such as:

  • N-Methylcalifornine perchlorate
  • N-Methylcrychine perchlorate
  • N-Methylescholtzine perchlorate
  • Californine methoperchlorate
  • Crychine methoperchlorate
  • Escholtzine methoperchlorate

These compounds share similar structural features and chemical properties but may differ in their specific biological activities and applications. This compound is unique due to its specific interaction with GABA_A receptors and its potential therapeutic applications .

Properties

IUPAC Name

23,23-dimethyl-5,7,16,18-tetraoxa-23-azoniahexacyclo[10.10.1.02,10.04,8.013,21.015,19]tricosa-2,4(8),9,13,15(19),20-hexaene;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20NO4.ClHO4/c1-21(2)15-3-11-5-17-19(24-9-22-17)7-13(11)16(21)4-12-6-18-20(8-14(12)15)25-10-23-18;2-1(3,4)5/h5-8,15-16H,3-4,9-10H2,1-2H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHYBHNDRRHULH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(C2CC3=CC4=C(C=C3C1CC5=CC6=C(C=C25)OCO6)OCO4)C.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17939-31-0
Record name 17939-31-0
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